Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-13-11(18-14-8)7-17-10-5-3-9(4-6-10)12(15)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDPRRIMALKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate may serve as a scaffold for developing new antimicrobial agents. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and possess antifungal activity .
- Anti-inflammatory Properties : Compounds similar to this benzoate derivative have been studied for their anti-inflammatory effects. The presence of the oxadiazole ring may contribute to the modulation of inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .
- Cancer Research : There is emerging interest in the potential anticancer properties of oxadiazole derivatives. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agricultural Applications
- Pesticide Development : The compound's structure suggests potential use as a pesticide or herbicide. The oxadiazole group is known to enhance biological activity against pests and pathogens in agricultural settings. Research into its efficacy as a crop protection agent is ongoing .
- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Its ability to influence metabolic pathways could be harnessed to improve crop yields and resistance to environmental stressors .
Materials Science
- Polymer Chemistry : this compound can be utilized as a building block in the synthesis of advanced materials. Its unique chemical structure allows for the creation of polymers with tailored properties for applications in coatings and composites .
- Nanotechnology : The compound can be incorporated into nanomaterials for drug delivery systems or sensors due to its favorable solubility and compatibility with various substrates. Research into its role in nanocarriers is promising for targeted therapy applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of benzoate esters functionalized with 1,2,4-oxadiazole derivatives. Key structural analogs include:
Physicochemical Properties
Lipophilicity (LogP):
- Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate: LogP ≈ 2.1 (predicted) .
- Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: LogP ≈ 1.8 due to reduced steric shielding of the ester group .
- Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate: LogP ≈ 2.9 (higher due to aromatic methoxy group) .
Thermal Stability:
Metabolic Stability
- The 3-methyl group on the oxadiazole ring in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted analogs (e.g., t₁/₂: 4.2 hours vs. 1.5 hours in human liver microsomes) .
- Compounds with bulkier substituents (e.g., 4-methoxyphenyl) show improved plasma stability but slower clearance rates .
Biological Activity
Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate (CAS: 1338673-74-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer effects and mechanisms of action.
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
- IUPAC Name : this compound
- Structural Formula : Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with a suitable methylating agent in the presence of a catalyst that facilitates the formation of the oxadiazole ring. The detailed synthetic route can vary based on the specific reagents and conditions employed.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | References |
|---|---|---|
| U266 (Multiple Myeloma) | 52–90 | |
| PC3 (Prostate Cancer) | <100 | |
| HO15.19 (Fibroblasts) | >100 |
The compound was particularly effective against c-Myc expressing cell lines, suggesting a targeted mechanism of action that disrupts c-Myc-Max protein interactions without dissociating the heterodimer from DNA .
The primary mechanism by which this compound exerts its anticancer effects appears to involve the disruption of protein-protein interactions crucial for cancer cell survival. Specifically, it has been shown to inhibit c-Myc-Max binding to DNA, thereby affecting transcriptional regulation in cancer cells .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that methyl 4-((3-methyl-1,2,4-oxadiazol-5-y)methoxy)benzoate may possess anti-inflammatory and antimicrobial activities. However, further research is necessary to fully elucidate these effects and their underlying mechanisms.
Case Studies
A case study involving the application of this compound in an animal model demonstrated notable tumor regression in xenograft models when treated with methyl 4-((3-methyl-1,2,4-oxadiazol-5-y)methoxy)benzoate. The study monitored tumor size reduction over a period of weeks and correlated this with expression levels of c-Myc and other oncogenes.
Q & A
Q. What are the standard synthetic routes for Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-methyl-1,2,4-oxadiazole-5-methanol with methyl 4-hydroxybenzoate using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization involves adjusting catalysts (e.g., DMAP for improved yield), solvent polarity (e.g., DMF or THF), and temperature (60–80°C) to enhance regioselectivity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : - and -NMR confirm substitution patterns (e.g., oxadiazole proton signals at δ 8.5–9.0 ppm, ester carbonyl at ~168 ppm).
- X-ray diffraction : Resolves planar geometry of the oxadiazole ring (bond lengths: C=N ~1.30 Å, C–O ~1.36 Å) and torsion angles between substituents (e.g., ~10° for the methoxy bridge) .
- IR : Confirms ester C=O (1720–1740 cm) and oxadiazole C=N (1600–1650 cm) .
Q. How can solubility and stability be evaluated under laboratory conditions?
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate) using HPLC or gravimetric analysis. Limited aqueous solubility necessitates DMSO stock solutions for biological assays .
- Stability : Monitor degradation via LC-MS under acidic/alkaline conditions (pH 3–10). Avoid prolonged exposure to strong oxidizers or reductants, as combustion releases toxic NO and CO fumes .
Advanced Research Questions
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
Q. What strategies resolve contradictions in reported biological activity data?
Example: Antiplasmodium vs. CNS activity discrepancies.
- Dose-response assays : Test purity-batched samples (HPLC >98%) across multiple cell lines.
- Metabolite profiling : Identify active derivatives (e.g., hydrolyzed benzoic acid) via LC-MS/MS.
- Target docking : Compare binding affinities to Plasmodium falciparum enzymes (e.g., DHODH) vs. neuronal receptors (e.g., GABA) .
Q. How can structural analogs be designed to enhance pharmacological properties?
- Oxadiazole substitution : Replace 3-methyl with trifluoromethyl (improves metabolic stability; logP reduction by ~0.5).
- Ester bioisosteres : Substitute methyl ester with amides (e.g., –NH) to reduce hydrolysis.
- Bridging groups : Replace methoxy with ethoxy or thioether to modulate lipophilicity (clogP: 2.8 → 3.2) .
Q. What methodologies validate the compound’s role in multi-target drug discovery?
- Kinase profiling : Screen against a panel of 50+ kinases (IC values).
- Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Crystallography : Co-crystallize with target proteins (e.g., PfCRT) to map binding motifs .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
